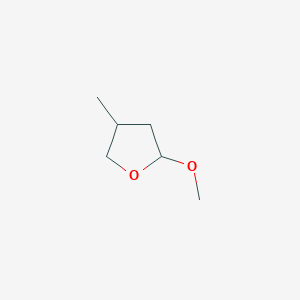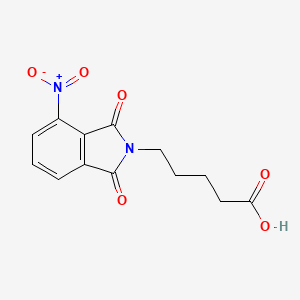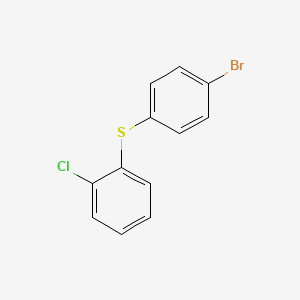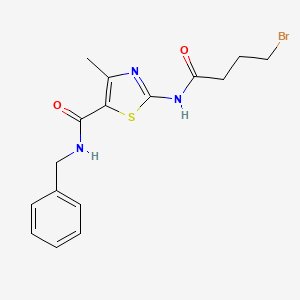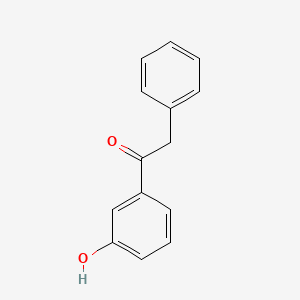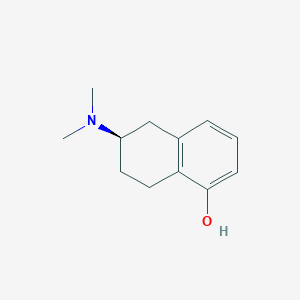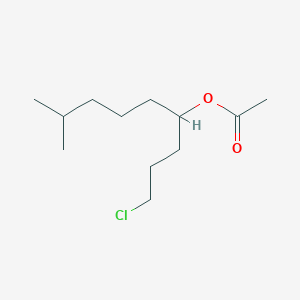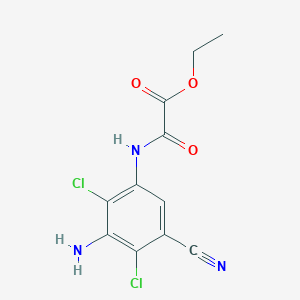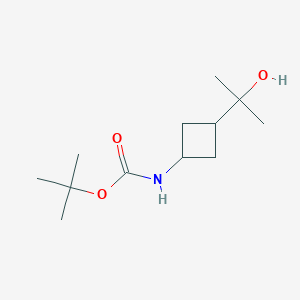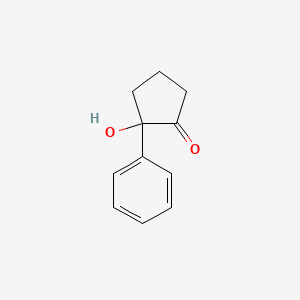![molecular formula C6H5BClN3O2 B8411863 (2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B8411863.png)
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is a heterocyclic compound that contains both a triazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring . The boronic acid group can then be introduced through a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and other advanced techniques can help to increase the efficiency and yield of the synthesis process. Additionally, the use of continuous flow reactors and other modern industrial equipment can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products.
Scientific Research Applications
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes . The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound has a similar structure and is also used in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with potential biological activities.
Uniqueness
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is unique due to its specific combination of a triazole and a pyridine ring, as well as the presence of a boronic acid group. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C6H5BClN3O2 |
|---|---|
Molecular Weight |
197.39 g/mol |
IUPAC Name |
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C6H5BClN3O2/c8-6-9-5-4(7(12)13)2-1-3-11(5)10-6/h1-3,12-13H |
InChI Key |
RYPIKWOVEURGDA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CN2C1=NC(=N2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


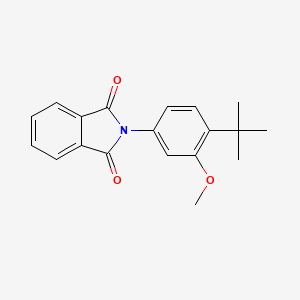
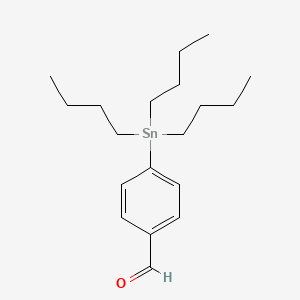
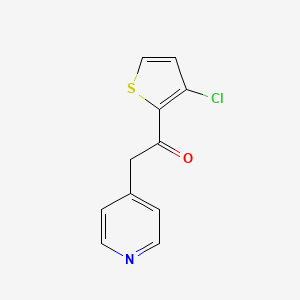
![Ethyl (1-azabicyclo[2.2.2]octan-3-yl)cyanoacetate](/img/structure/B8411810.png)
